N-Desmethyl selegiline-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-IYMQPUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C)NCC#C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Methodologies for R N Demethyl Deprenyl D5
Synthetic Routes for Deuterated N-Demethyl Deprenyl (B1670267) Analogs
The synthesis of R-(-)-N-Demethyl Deprenyl-d5 necessitates a multi-step approach that strategically combines the introduction of a deuterated phenyl ring with the stereoselective formation of the chiral amine center. A plausible and efficient synthetic route commences with the preparation of a deuterated precursor, followed by its conversion to the target molecule.
One common strategy involves the deuteration of a suitable aromatic starting material, such as benzene (B151609) or a substituted analog, via catalytic hydrogen-deuterium (H-D) exchange. This is followed by the elaboration of the deuterated aromatic core into a key intermediate, which can then be subjected to stereoselective amination.
A potential synthetic pathway can be outlined as follows:
Deuteration of a Phenyl Precursor: A key starting material, such as phenylacetone, can be subjected to catalytic H-D exchange to introduce the five deuterium (B1214612) atoms onto the aromatic ring, yielding phenyl-d5-acetone.
Stereoselective Amination: The resulting phenyl-d5-acetone can then undergo stereoselective reductive amination to introduce the amine functionality with the desired R-configuration at the chiral center.
This approach allows for the early incorporation of the deuterium label, which is carried through the subsequent synthetic steps.
Stereoselective Synthesis and Enantiomeric Purity Assessment
Achieving a high degree of enantiomeric purity is paramount for the utility of R-(-)-N-Demethyl Deprenyl-d5 as an internal standard, as the pharmacological activity of selegiline (B1681611) and its metabolites is stereospecific. faa.govnih.govbts.gov The levorotatory (-) isomers are the active forms, and thus, precise stereochemical control during synthesis is essential. faa.govnih.govbts.gov
A highly effective method for establishing the chiral center is through chemoenzymatic synthesis. This often involves the use of enzymes, such as imine reductases or transaminases, to catalyze the stereoselective conversion of a prochiral ketone to a chiral amine. For instance, an engineered imine reductase can be employed for the reductive amination of phenyl-d5-acetone with propargylamine (B41283) to yield (R)-N-demethyl deprenyl-d5 with high enantioselectivity.
Assessment of Enantiomeric Purity:
The enantiomeric purity of the final compound is typically determined using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for separating enantiomers and quantifying the enantiomeric excess (e.e.).
| Chromatographic Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) | UV/Vis or Mass Spectrometry (MS) |
| Chiral Capillary Electrophoresis (CE) | Cyclodextrin (B1172386) derivatives | Phosphate (B84403) buffer with cyclodextrin selector | UV/Vis |
These methods allow for the baseline separation of the R-(-) and S-(+) enantiomers, enabling accurate determination of the enantiomeric purity of the synthesized R-(-)-N-Demethyl Deprenyl-d5.
Techniques for Deuterium Incorporation and Labeling Efficiency
The incorporation of five deuterium atoms onto the phenyl ring of N-demethyl deprenyl is a key step in the synthesis of the d5-labeled internal standard. Catalytic hydrogen-deuterium (H-D) exchange is a powerful technique for achieving high levels of deuterium incorporation in aromatic systems. oup.comresearchgate.netresearchgate.net
Platinum-Catalyzed H-D Exchange:
A common and effective method involves the use of a platinum-on-carbon (Pt/C) catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O). oup.comresearchgate.netresearchgate.net The aromatic substrate is heated with the catalyst and D₂O, often under a hydrogen or inert atmosphere, to facilitate the exchange of aromatic protons with deuterium.
Factors influencing labeling efficiency include:
Catalyst: The choice of catalyst and its activity are crucial. Pt/C is often preferred for aromatic H-D exchange. oup.comresearchgate.netresearchgate.net
Deuterium Source: Deuterium oxide is a readily available and commonly used deuterium source.
Reaction Conditions: Temperature, pressure, and reaction time can be optimized to maximize deuterium incorporation.
Determination of Labeling Efficiency:
The efficiency of deuterium incorporation and the isotopic purity of the final product are determined using mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose, as it can resolve the isotopic peaks corresponding to different numbers of deuterium atoms in the molecule. researchgate.netrsc.orgnih.govresearchgate.netalmacgroup.com
The isotopic distribution of the synthesized R-(-)-N-Demethyl Deprenyl-d5 is analyzed to determine the percentage of the desired d5 species relative to other isotopic variants (d0 to d4). This ensures that the internal standard has a high and well-defined level of deuteration.
Characterization of Deuterated Metabolites for Research Standards
For R-(-)-N-Demethyl Deprenyl-d5 to be utilized as a reliable research standard, its chemical identity, stereochemical integrity, and isotopic purity must be rigorously characterized and documented. A combination of analytical techniques is employed for this purpose.
Key Characterization Techniques:
Mass Spectrometry (MS): Provides information on the molecular weight and isotopic distribution of the compound. Electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the degree of deuterium labeling. researchgate.netrsc.orgnih.govresearchgate.netalmacgroup.com Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.
Chiral High-Performance Liquid Chromatography (HPLC): As discussed in section 2.2, chiral HPLC is essential for confirming the enantiomeric purity of the R-(-) isomer.
The data obtained from these analytical techniques are compiled into a certificate of analysis for the research standard, providing users with the necessary information on its quality and purity.
Table of Compound Data:
| Parameter | Value |
| Compound Name | R-(-)-N-Demethyl Deprenyl-d5 |
| Chemical Formula | C₁₂H₁₀D₅N |
| Molecular Weight | 178.29 g/mol |
| Isotopic Purity (d5) | Typically >98% |
| Enantiomeric Purity (R-isomer) | Typically >99% e.e. |
By employing these robust synthetic and analytical methodologies, high-purity R-(-)-N-Demethyl Deprenyl-d5 can be produced as a reliable internal standard for the accurate quantification of its unlabeled counterpart in various research applications.
Preclinical Pharmacological and Mechanistic Investigations of N Demethyl Deprenyl Non Deuterated Analog
Monoamine Oxidase B (MAO-B) Inhibition Kinetics and Irreversibility
N-demethyl deprenyl (B1670267), also known as desmethylselegiline, is an active metabolite of the well-known MAO-B inhibitor, selegiline (B1681611). selegiline.comnih.gov Preclinical studies have established that N-demethyl deprenyl is itself a potent and irreversible inhibitor of MAO-B. nih.govnih.gov
In a human study, a single 10 mg oral dose of N-demethyl deprenyl resulted in a 63.7 +/- 12.7% inhibition of platelet MAO-B activity. selegiline.com For comparison, the same dose of selegiline led to a 96.4 +/- 3.9% inhibition. selegiline.com The maximal inhibition by N-demethyl deprenyl was observed to occur later than that of selegiline. selegiline.com Following administration of N-demethyl deprenyl, platelet MAO-B activity returned to baseline levels within two weeks, a timeframe that reflects the de novo synthesis of the enzyme and underscores the irreversible nature of the inhibition. selegiline.commssm.edu
In vitro studies using rat brain homogenates have provided specific inhibitory concentrations. These studies have shown a significant difference in the in vitro potency between selegiline and N-demethyl deprenyl, which is markedly reduced in ex vivo settings following oral administration. nih.gov
| Compound | In Vitro IC50 (nmol/l) | Relative Potency (vs. Selegiline) |
|---|---|---|
| Selegiline | 11.25 | 1 |
| N-demethyl deprenyl | 625.00 | ~1/56 |
Substrate Specificity and Enzyme-Inhibitor Interactions
The interaction between N-demethyl deprenyl and MAO-B is highly specific. MAO-B preferentially metabolizes substrates such as phenylethylamine and dopamine (B1211576). poison.org The inhibitory action of N-demethyl deprenyl, being a propargylamine (B41283) derivative, involves its structural similarity to these substrates, allowing it to access the active site of the MAO-B enzyme. mssm.edu
The initial interaction is the formation of a noncovalent complex between the inhibitor and the enzyme. poison.org This is followed by the catalytic action of MAO-B on the propargylamine moiety of N-demethyl deprenyl. This enzymatic processing leads to the formation of a reactive intermediate that then forms a covalent bond with the N(5) atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. mssm.edu This covalent adduct formation results in the irreversible inactivation of MAO-B. mssm.edu
Mechanisms of Selective MAO-B Inhibition
The selectivity of N-demethyl deprenyl for MAO-B over its isoenzyme, MAO-A, is a key feature of its pharmacological profile. While at higher doses, this selectivity can be lost, at therapeutic concentrations, it preferentially inhibits MAO-B. nih.gov This selectivity is attributed to structural differences in the active sites of the two MAO isoforms. The active site of MAO-B is characterized by a two-cavity structure, an entrance cavity and a substrate cavity, which is more accommodating to the structure of propargylamine inhibitors like N-demethyl deprenyl compared to the active site of MAO-A. mssm.edunih.gov Studies have indicated that no pharmacologically relevant inhibition of MAO-A is observed with N-demethyl deprenyl in preclinical models. nih.gov
Catecholaminergic Activity Enhancing Properties
N-demethyl deprenyl has been identified as a catecholaminergic activity enhancer (CAE), a property it shares with its parent compound, selegiline. wikipedia.orgwikipedia.org The potency of N-demethyl deprenyl as a CAE appears to be similar to that of selegiline. wikipedia.org The CAE effect is characterized by the enhancement of nerve impulse-mediated release of catecholamines, such as dopamine and norepinephrine (B1679862). nih.gov
It is important to distinguish this CAE effect from that of monoamine releasing agents. While monoamine releasers induce the release of neurotransmitters from synaptic vesicles, CAEs potentiate the release that occurs as a result of neuronal firing. nih.gov Research suggests that N-demethyl deprenyl itself is not a monoamine releasing agent. wikipedia.org The selegiline metabolite, (-)-methamphetamine, which is structurally related to N-demethyl deprenyl, has been shown to enhance electrically stimulated dopamine release. mdpi.com This suggests that the CAE properties of N-demethyl deprenyl contribute to an increase in the availability of dopamine and norepinephrine in the synaptic cleft, thereby enhancing catecholaminergic neurotransmission. nih.gov
Neurobiological Modulatory Mechanisms in Preclinical Models
Beyond its direct effects on MAO-B and catecholaminergic activity, N-demethyl deprenyl exhibits a range of neurobiological modulatory effects, including significant neuroprotective actions that are independent of its MAO-B inhibitory activity. wikipedia.org In fact, the neuroprotective efficacy of N-demethyl deprenyl is considered to be greater than that of selegiline. nih.gov
Influence on Neurotransmitter Systems Beyond MAO-B Inhibition
The neuroprotective effects of N-demethyl deprenyl have been demonstrated in models of excitotoxicity. nih.gov In cultured mesencephalic dopamine neurons, N-demethyl deprenyl was shown to protect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage. nih.gov It provided this protection at lower concentrations and to a greater extent than selegiline. nih.gov Similar protective effects against glutamate-induced neurotoxicity have been observed in cultured retinal neurons. arvojournals.org These findings suggest that N-demethyl deprenyl can modulate glutamatergic neurotransmission, offering a neuroprotective mechanism that is distinct from its effects on the monoaminergic system.
Cellular and Molecular Pathways of Neuroprotection in In Vitro and In Vivo Studies
The neuroprotective actions of propargylamines like N-demethyl deprenyl are linked to their ability to interfere with apoptotic signaling pathways. nih.govnih.gov This anti-apoptotic effect is believed to be a key component of their neuroprotective profile.
One of the proposed molecular targets for the anti-apoptotic action of propargylamines is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov Binding to GAPDH by these compounds is associated with a decrease in the synthesis of pro-apoptotic proteins such as Bax and c-Jun, and an increase in the synthesis of anti-apoptotic proteins like Bcl-2. nih.gov Studies on the related compound rasagiline (B1678815) have shown that it can increase the levels of Bcl-2 and Bcl-xL mRNA, which are members of the anti-apoptotic Bcl-2 family. rasagiline.com This modulation of apoptosis-related proteins helps to shift the cellular balance towards survival.
In vivo studies have further supported the neuroprotective potential of N-demethyl deprenyl. In a rat model of NMDA-induced retinal damage, parenteral administration of selegiline, which is metabolized to N-demethyl deprenyl, significantly prevented the loss of ganglion cell layer cells. nih.gov Co-injection of N-demethyl deprenyl with NMDA also provided protection, suggesting that this metabolite contributes significantly to the observed neuroprotective effects of selegiline in vivo. nih.gov
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| Cultured Mesencephalic Dopamine Neurons | Protection against NMDA-mediated excitotoxicity | nih.gov |
| Cultured Retinal Neurons | Protection against glutamate-induced neurotoxicity | arvojournals.org |
| In Vivo Rat Model of Retinal Damage | Contributes to the prevention of NMDA-induced retinal cell loss | nih.gov |
Anti-apoptotic and Neurotrophic Activity at Sub-inhibitory MAO-B Concentrations
The parent compound, selegiline (also known as (-)-deprenyl), has demonstrated notable anti-apoptotic properties at concentrations significantly lower than those required for the inhibition of monoamine oxidase B (MAO-B). nih.gov Research indicates that selegiline exhibits a biphasic effect on apoptosis; at very low concentrations (10⁻⁹ to 10⁻¹³ M), it acts as a potent anti-apoptotic agent in various neuro-ectodermal cell cultures, a property not shared by its (+)-enantiomer. nih.govnih.govresearchgate.net Conversely, at high concentrations (10⁻³ M), selegiline and its metabolites can induce apoptosis. nih.gov
The mechanism behind this protective effect is complex and appears to be linked to its metabolism. Studies have shown that the anti-apoptotic activity of selegiline can be prevented by inhibiting its metabolic conversion, suggesting that one of its metabolites, rather than the parent compound itself, is responsible for this effect. nih.govresearchgate.net While (-)-desmethyl-deprenyl is a primary metabolite, its direct role in this specific low-dose anti-apoptotic action is not definitively established. Some studies have failed to demonstrate the same protective effect with known metabolites like (-)-desmethyl-deprenyl, leading to the hypothesis that a yet-unidentified metabolite may be the active agent. researchgate.net
Further research using dopaminergic SH-SY5Y cells confirmed that pre-treatment with (-)-deprenyl protects against apoptosis induced by neurotoxins and reactive oxygen species. researchgate.net This protective capability suggests an initiation of intracellular processes that counteract the apoptotic program. researchgate.net The structure-activity relationship studies emphasize the importance of the N-propargyl group for this anti-apoptotic function. researchgate.net
Anti-inflammatory Actions within the Central Nervous System (CNS) in Preclinical Settings
Preclinical research highlights the potential anti-inflammatory effects of deprenyl within the central nervous system. In a study using a rhesus macaque model of acute simian immunodeficiency virus (SIV) infection, deprenyl treatment was shown to reduce inflammatory biomarkers. nih.gov The administration of the drug resulted in a decrease in the expression of inflammatory markers in the plasma and led to widespread reductions in inflammatory gene expression across different regions of the CNS. nih.gov These findings suggest that deprenyl may possess broad anti-inflammatory properties that could be beneficial in conditions associated with neuroinflammation. nih.gov While these results pertain to the parent compound, they provide a strong basis for investigating the specific contributions of its metabolites, including N-Demethyl Deprenyl, to these anti-inflammatory actions.
Metabolite Contribution to Parent Compound's Research Profile
The pharmacological profile of selegiline is significantly influenced by its extensive first-pass metabolism, which produces several pharmacologically active metabolites. nih.govresearchgate.net After oral administration, selegiline is rapidly absorbed and metabolized into R-(-)-desmethylselegiline (N-demethyl deprenyl), levoamphetamine (l-amphetamine), and levomethamphetamine (l-methamphetamine). nih.gov The presence and activities of these metabolites contribute to the complex therapeutic and behavioral effects observed with selegiline administration. nih.govresearchgate.net
Differential Pharmacological Activities of Selegiline Metabolites
The primary metabolites of selegiline each possess distinct pharmacological properties that differ from the parent compound and from each other.
R-(-)-Desmethylselegiline (N-Demethyl Deprenyl): This metabolite is also an irreversible MAO-B inhibitor, although its potency is considered to be less than that of selegiline. nih.govnih.gov It is further metabolized into l-amphetamine. nih.gov
The following table summarizes the primary activities of selegiline and its main metabolites.
| Compound | Primary Pharmacological Activity | Reference |
|---|---|---|
| Selegiline (R-(-)-Deprenyl) | Selective, irreversible MAO-B inhibitor; Anti-apoptotic at low concentrations. | nih.govwikipedia.org |
| R-(-)-Desmethylselegiline | Irreversible MAO-B inhibitor (less potent than selegiline). | nih.govnih.gov |
| Levomethamphetamine | Psychostimulant; Norepinephrine and dopamine releasing agent. | wikipedia.org |
| Levoamphetamine | Psychostimulant; Norepinephrine and dopamine releasing agent. | wikipedia.org |
Elucidation of Behavioral Effects Mediated by Metabolic Transformation
The metabolic conversion of selegiline to its amphetamine-like metabolites is primarily responsible for its psychostimulant-like behavioral effects observed in preclinical models. nih.gov Studies in rats trained to discriminate between psychostimulants and saline demonstrated that selegiline produced effects similar to methamphetamine and cocaine, but only at high doses that are well above those required for selective MAO-B inhibition. nih.gov
Crucially, when the metabolism of selegiline was blocked by the inhibitor SKF 525A, these psychostimulant-like discriminative effects were significantly reduced or completely eliminated. nih.gov This finding provides strong evidence that the behavioral stimulant properties associated with high-dose selegiline are not caused by the parent drug itself or by its MAO-B inhibition, but are mediated by its metabolic transformation into (R)-(-)-methamphetamine and (R)-(-)-amphetamine. nih.gov
Metabolism and Pharmacokinetic Research Utilizing R N Demethyl Deprenyl D5
In Vitro Metabolic Fate of N-Demethyl Deprenyl (B1670267)
In vitro studies, primarily using liver microsomes, are crucial for elucidating the metabolic pathways of drug compounds in a controlled environment that simulates the primary site of metabolism in the body, the liver.
Hepatic Microsomal Metabolism Studies
The metabolism of selegiline (B1681611), the parent compound of N-Demethyl Deprenyl, has been extensively studied in human and animal liver microsomes. nih.govsemanticscholar.orgselegiline.com These studies consistently show that selegiline undergoes two major initial metabolic transformations: N-demethylation to produce N-Demethyl Deprenyl (also known as desmethylselegiline) and N-depropargylation to form l-methamphetamine. nih.govwikipedia.orgresearchgate.net
Research using monkey liver microsomes demonstrated that the formation of N-Demethyl Deprenyl (referred to as l-nordeprenyl in the study) follows enzyme kinetics characterized by both high- and low-affinity components. selegiline.com This suggests that multiple enzymes with different affinities are involved in its formation from selegiline. selegiline.com While N-Demethyl Deprenyl is a product of hepatic metabolism, it also serves as a substrate for further metabolic reactions within the liver.
Identification of Biotransformation Pathways and Intermediates
The primary biotransformation pathways for selegiline lead to the formation of three main metabolites: N-Demethyl Deprenyl (desmethylselegiline), l-methamphetamine, and l-amphetamine. nih.govnih.gov The formation of N-Demethyl Deprenyl occurs via the removal of a methyl group from the nitrogen atom of selegiline. wikipedia.orgresearchgate.net
Once formed, N-Demethyl Deprenyl can undergo further metabolism. A key subsequent pathway is N-depropargylation, which involves the removal of the propargyl group, leading to the formation of l-amphetamine. wikipedia.orgresearchgate.net Therefore, l-amphetamine is a metabolite derived from both l-methamphetamine (via N-demethylation) and N-Demethyl Deprenyl (via N-depropargylation). nih.govresearchgate.net Some studies have also proposed the existence of over 40 minor metabolites of selegiline, indicating a complex metabolic network. nih.gov Another identified metabolite is deprenyl-N-oxide, formed by flavin-containing monooxygenase enzymes. nih.govnih.gov
In Vivo Pharmacokinetics and Disposition in Non-Human Models
In vivo studies in animal models provide critical information on how a compound and its metabolites are absorbed, distributed throughout the body, and ultimately eliminated.
Absorption, Distribution, and Excretion Patterns
Pharmacokinetic studies in male NMRI mice treated with selegiline showed that the parent compound is well absorbed after oral, subcutaneous, intraperitoneal, and intravenous administration. nih.gov Following administration, selegiline is rapidly distributed and metabolized. nih.govthebiogrid.org The primary metabolites, including N-Demethyl Deprenyl, are found in plasma, serum, cerebrospinal fluid, and urine. nih.govdrugbank.com
The route of administration significantly impacts the concentration of metabolites. After oral treatment in mice, selegiline undergoes intensive "first-pass" metabolism in the liver, resulting in higher plasma concentrations of l-methamphetamine compared to the parent drug. nih.govnih.gov In contrast, parenteral (non-oral) administration leads to higher concentrations of selegiline relative to its metabolites, indicating that bypassing the liver initially alters the metabolic profile. nih.gov The metabolites are primarily excreted in the urine. nih.govwikipedia.org In humans, after an oral dose of selegiline, only about 1% of the excreted metabolites is N-Demethyl Deprenyl, while l-methamphetamine and l-amphetamine account for much larger percentages (20-63% and 9-26%, respectively). wikipedia.org
Quantitative Analysis of Parent Drug and Metabolite Exposure
In mice administered a 5 mg/kg dose of selegiline, peak plasma concentrations (Cmax) of the parent drug were reached within 15 minutes, followed by a rapid elimination. nih.gov The bioavailability of oral selegiline is significantly lower than that of parenteral routes due to extensive first-pass metabolism. nih.gov
The following table summarizes the pharmacokinetic parameters of selegiline's main metabolites in mice after various administration routes.
| Route of Administration | Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral (p.o.) | (-)-Methamphetamine | 158.2 ± 20.3 | 0.25 | 371.7 ± 28.5 |
| (-)-Desmethyl-deprenyl | 47.9 ± 5.9 | 0.25 | 114.6 ± 12.1 | |
| (-)-Amphetamine | 23.3 ± 2.6 | 0.50 | 100.9 ± 12.1 | |
| Subcutaneous (s.c.) | (-)-Methamphetamine | 129.5 ± 12.8 | 0.25 | 315.8 ± 16.5 |
| (-)-Desmethyl-deprenyl | 39.0 ± 4.1 | 0.25 | 114.6 ± 7.2 | |
| (-)-Amphetamine | 17.2 ± 1.6 | 1.00 | 85.3 ± 4.9 | |
| Intraperitoneal (i.p.) | (-)-Methamphetamine | 149.7 ± 18.0 | 0.25 | 310.8 ± 27.6 |
| (-)-Desmethyl-deprenyl | 45.4 ± 4.8 | 0.25 | 110.1 ± 10.3 | |
| (-)-Amphetamine | 17.5 ± 1.8 | 1.00 | 88.3 ± 7.1 | |
| Data derived from pharmacokinetic studies in mice. nih.gov |
Enzyme Systems Governing N-Demethyl Deprenyl Metabolism
The biotransformation of selegiline into its metabolites, including N-Demethyl Deprenyl, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.govdrugbank.com
Several CYP isoforms are implicated in selegiline's metabolism, although their relative contributions are a subject of some debate in the literature. In vitro experiments using recombinant human CYP enzymes and human liver microsomes have identified CYP2B6 and CYP2C19 as the leading candidates responsible for both N-demethylation (forming N-Demethyl Deprenyl) and N-depropargylation. semanticscholar.orgwikipedia.orgnih.govresearchgate.net One study calculated that CYP2B6 and CYP2C19 had the highest contributions to the hepatic clearance of selegiline. researchgate.net
Other isoforms, including CYP3A4, CYP1A2, and CYP2D6, have also been shown to play a role. semanticscholar.orgselegiline.comnih.govnih.gov For instance, one study demonstrated that recombinant CYP2D6 could metabolize selegiline, with N-demethylation being the favored pathway over N-depropargylation by a ratio of approximately 13:1. nih.gov Inhibition studies in monkey liver microsomes suggested the involvement of CYP3A and CYP2A enzymes at low selegiline concentrations, and CYP1A and CYP2D enzymes at higher concentrations. selegiline.com The significant interindividual variability observed in selegiline clearance in vivo is thought to be caused by the highly polymorphic nature of the primary metabolizing enzymes, CYP2B6 and CYP2C19. researchgate.net
The following table summarizes the key cytochrome P450 enzymes involved in the metabolism of selegiline to N-Demethyl Deprenyl and other metabolites.
| Enzyme | Metabolic Pathway | Role/Finding |
| CYP2B6 | N-demethylation, N-depropargylation | Considered a major enzyme in selegiline metabolism. semanticscholar.orgwikipedia.orgresearchgate.net |
| CYP2C19 | N-demethylation, N-depropargylation | Also considered a major, highly polymorphic enzyme involved in selegiline metabolism. wikipedia.orgnih.govresearchgate.net |
| CYP2D6 | N-demethylation, N-depropargylation | Shown to favor N-demethylation; its overall role is debated. nih.govnih.govnih.gov |
| CYP3A4 | N-demethylation, N-depropargylation | Contributes to metabolism, but its catalytic activity is less than CYP2B6. semanticscholar.orgselegiline.com |
| CYP1A2 | N-demethylation, N-depropargylation | Contributes to metabolism, but to a lesser extent than CYP2B6. semanticscholar.orgselegiline.com |
| This table is a synthesis of findings from multiple in vitro studies. |
Role of Cytochrome P450 Isoforms (e.g., CYP2B6, CYP2C19, CYP3A4, CYP2D6)
The metabolism of selegiline, the parent compound of R-(-)-N-Demethyl Deprenyl-d5, is complex and involves several cytochrome P450 (CYP) enzymes. The formation of N-demethylated metabolites is primarily mediated by this superfamily of enzymes located mainly in the liver. nih.gov In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have been instrumental in identifying the specific isoforms responsible for these biotransformations.
CYP2B6 and CYP2C19: Research has identified CYP2B6 and CYP2C19 as the principal enzymes responsible for the metabolism of selegiline. nih.gov CYP2B6, in particular, plays a major role in the N-demethylation pathway leading to the formation of desmethylselegiline. nih.govresearchgate.net Studies calculating the hepatic clearance of selegiline attributed the highest contribution to CYP2B6, followed by CYP2C19. nih.gov The significant role of these two highly polymorphic enzymes helps explain the high degree of interindividual variation observed in selegiline clearance in vivo. nih.gov Both selegiline and its metabolite, desmethylselegiline, have also been shown to have a relatively high affinity for CYP2C19. nih.gov
CYP3A4: The involvement of CYP3A4 in selegiline metabolism has also been established, although its role is considered less significant than that of CYP2B6 and CYP2C19. nih.govnih.gov Inhibition studies suggest that CYP3A4 participates in the formation of both desmethylselegiline and l-methamphetamine, another primary metabolite of selegiline. nih.govsemanticscholar.org
Table 1: Summary of Cytochrome P450 Isoform Involvement in Selegiline Metabolism
| CYP Isoform | Role in Metabolism of Selegiline/Deprenyl | Key Findings |
| CYP2B6 | Major Contributor | Exhibits the highest contribution to hepatic clearance and is a primary enzyme in N-demethylation. nih.govnih.gov |
| CYP2C19 | Major Contributor | Second highest contributor to hepatic clearance; both selegiline and desmethylselegiline show high affinity for this enzyme. nih.govnih.gov |
| CYP3A4 | Minor Contributor | Participates in the formation of both desmethylselegiline and l-methamphetamine. nih.govnih.govsemanticscholar.org |
| CYP2D6 | Not Crucial | Not considered important in the primary elimination of selegiline. nih.gov |
Involvement of Monoamine Oxidase A (MAO-A) in Metabolite Degradation
While the parent compound, selegiline, is known as a selective, irreversible inhibitor of Monoamine Oxidase B (MAO-B), the broader family of monoamine oxidase enzymes, including MAO-A, plays a key role in the degradation of monoamine neurotransmitters and other amine compounds. poison.orgnih.gov The primary metabolites of selegiline, including desmethylselegiline, l-amphetamine, and l-methamphetamine, are themselves monoamines. nih.govresearchgate.netnih.gov
MAO-A is responsible for catabolizing neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). nih.gov The general mechanism of action for MAO enzymes involves the oxidative deamination of monoamines. poison.org This reaction converts the amine into its corresponding aldehyde, while also producing hydrogen peroxide and ammonia. poison.org Therefore, it is mechanistically plausible that MAO-A is involved in the further degradation of selegiline's pharmacologically active amine metabolites.
At conventional doses, selegiline's selectivity for MAO-B prevents the inhibition of MAO-A in the gastrointestinal tract, which is responsible for metabolizing dietary amines like tyramine. poison.org However, this selectivity can be lost at higher doses, leading to the inhibition of MAO-A as well. osti.gov
Investigation of Kinetic Isotope Effects Using Deuterated Analogs
The use of deuterated analogs like R-(-)-N-Demethyl Deprenyl-d5 is a powerful strategy in medicinal chemistry to study and modulate the pharmacokinetics of a compound. nih.gov Substituting hydrogen with its heavier isotope, deuterium (B1214612), can slow down the rate of metabolic reactions in which the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step. nih.govnih.gov This phenomenon is known as the deuterium kinetic isotope effect (KIE).
This strategy has been successfully applied to deprenyl analogs in research settings. For example, the incorporation of deuterium into the PET imaging agent [11C]deprenyl was used to slow its rate of metabolic trapping by MAO. nih.gov This resulted in improved in vivo pharmacokinetics and yielded an estimated KIE value of 3.8, demonstrating a significant isotopic effect on the reaction rate. nih.gov The primary mechanism involves making the cleavage of the C-D bond slower than the corresponding C-H bond, thereby reducing the rate of metabolism and potentially increasing the compound's exposure and half-life.
Metabolic pathways catalyzed by cytochrome P450 enzymes, such as N-demethylation and aromatic hydroxylation, often involve a rate-limiting C-H bond cleavage step. researchgate.netnih.gov Therefore, deuteration at specific sites on a molecule can significantly alter its metabolic profile. The five deuterium atoms in R-(-)-N-Demethyl Deprenyl-d5 are located on the phenyl ring. This specific placement would be expected to slow the rate of any metabolic reactions involving hydroxylation of the aromatic ring, a known pathway for deprenyl and its analogs. researchgate.net
Table 2: Research Findings on Kinetic Isotope Effects with Deuterated Deprenyl Analogs
| Study Focus | Compound(s) | Key Finding | Implication |
| PET Imaging | [11C]deprenyl vs. deuterated [11C]deprenyl | Incorporation of deuterium slowed the rate of irreversible trapping by MAO. nih.gov | Demonstrates that KIE can be used to favorably alter the in vivo pharmacokinetics of deprenyl analogs. |
| KIE Value Estimation | [11C]deprenyl-d2 | A kinetic isotope effect (KIE) of 3.8 was estimated. nih.gov | Quantifies the significant impact of deuterium substitution on the metabolic rate. |
| General Drug Metabolism | General deuterated drug candidates | Deuterium substitution can slow cytochrome P450 metabolism. nih.gov | Provides the foundational principle for using compounds like R-(-)-N-Demethyl Deprenyl-d5 to study metabolic pathways. |
Advanced Analytical Methodologies for the Detection and Quantification of R N Demethyl Deprenyl D5
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of pharmaceuticals and their metabolites due to its superior sensitivity and specificity. japsonline.com For R-(-)-N-Demethyl Deprenyl-d5 and its non-labeled analogue, LC-MS/MS methods are frequently developed for quantification in biological fluids such as plasma and urine. bg.ac.rsfrontiersin.orgresearchgate.net
A typical LC-MS/MS method involves chromatographic separation on a reversed-phase column, such as a C18 column, followed by detection with a triple quadrupole mass spectrometer. japsonline.combg.ac.rs The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing an additive like formic acid to facilitate protonation of the analyte. bg.ac.rs Detection is performed in the positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for quantification. japsonline.comjapsonline.com For instance, a method for the parent drug Selegiline (B1681611) used an MRM transition of m/z 188.05→91.10. japsonline.com Similar specific parent-daughter ion transitions would be established for R-(-)-N-Demethyl Deprenyl-d5 and the analyte of interest.
Optimization for Sensitivity and Selectivity in Complex Biological Matrices
Achieving high sensitivity and selectivity is critical when measuring low concentrations of analytes in complex biological matrices like plasma, which contains a multitude of endogenous compounds. mdpi.com Method optimization involves several key steps:
Sample Preparation: The initial step is to isolate the analyte from matrix components such as proteins and lipids. Common techniques include protein precipitation (PPT) with solvents like methanol or acetonitrile, or liquid-liquid extraction (LLE) using a suitable organic solvent like tert-butyl methyl ether after alkalizing the plasma sample. bg.ac.rsresearchgate.nettandfonline.com LLE often provides a cleaner extract, reducing matrix effects and improving sensitivity. researchgate.net
Chromatographic Separation: Optimization of the HPLC separation is vital to resolve the analyte from co-eluting matrix components that could cause ion suppression or enhancement. mdpi.com This is achieved by carefully selecting the analytical column (e.g., C18) and optimizing the mobile phase composition and gradient elution profile. bg.ac.rs A well-optimized chromatographic run ensures that the analyte elutes in a region with minimal interference, leading to a better signal-to-noise ratio. frontiersin.org
Mass Spectrometry Parameters: Tuning the mass spectrometer settings is essential for maximizing the signal of the analyte. This includes optimizing the ESI source parameters (e.g., nebulizing gas, drying gas, and capillary voltage) and collision energy for the MRM transitions to ensure the most stable and intense fragment ion signal is produced. bg.ac.rsjapsonline.com
Application as an Internal Standard in Bioanalytical Assays
R-(-)-N-Demethyl Deprenyl-d5 is ideally suited for use as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays designed to quantify its non-deuterated counterpart, R-(-)-N-Demethyl Deprenyl (B1670267). researchgate.net The use of a SIL-IS is the gold standard in quantitative LC-MS/MS. nih.gov
The fundamental principle is that a SIL-IS has nearly identical physicochemical properties to the analyte. nih.gov Consequently, it co-elutes during chromatography and experiences the same effects during sample extraction, handling, and ionization. researchgate.net Any loss of analyte during sample preparation or fluctuations in instrument response will affect the SIL-IS to the same degree. By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively canceled out. This approach corrects for matrix effects and improves the accuracy, precision, and robustness of the bioanalytical method. nih.gov The slight mass difference between the deuterated standard and the analyte allows them to be distinguished by the mass spectrometer. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantitative analysis of drug metabolites. However, for compounds like N-Demethyl Deprenyl, which contain polar functional groups (a secondary amine), direct analysis is often problematic due to poor peak shape and thermal instability.
Derivatization Strategies for Enhanced Detection
To overcome the challenges associated with the GC-MS analysis of amphetamine-like compounds, a derivatization step is required prior to injection. oup.com Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative, leading to improved chromatographic performance and sensitivity. sigmaaldrich.com
Common derivatization strategies involve acylation with fluorinated anhydrides. nih.gov These reagents react with the amine group to form stable amide derivatives. The choice of reagent can influence the sensitivity and fragmentation pattern of the resulting derivative. oup.com
Interactive Table: Common Derivatizing Agents for GC-MS Analysis This table summarizes various derivatization reagents used for amphetamine-type compounds.
| Derivatizing Agent | Abbreviation | Derivative Formed | Key Advantages | Reference |
|---|---|---|---|---|
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl amide | Provides good sensitivity and stable derivatives. Often considered the best for overall performance based on sensitivity. | nih.govresearchgate.net |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl amide | Produces stable derivatives with characteristic high mass ions, useful for selective detection. | oup.comnih.gov |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | Commonly used, effective for improving chromatographic peak shape. | nih.govoup.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) derivative | A versatile silylating agent that reacts with amines to form less polar TMS derivatives, allowing analysis at lower temperatures. | sigmaaldrich.com |
| Acetic Anhydride | AA | Acetyl amide | Can provide excellent signal-to-noise ratios and peak areas for certain amphetamines. | oup.com |
Isotope Dilution Mass Spectrometry Principles
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. The principle relies on the addition of a known amount of an isotopically labeled version of the analyte, in this case, R-(-)-N-Demethyl Deprenyl-d5, to the sample before any processing steps. wikipedia.org
This isotopically enriched "spike" is thoroughly mixed with the sample, achieving isotopic equilibrium. youtube.com The sample then undergoes extraction, derivatization, and analysis by GC-MS. The key measurement is the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. Because the native analyte and the labeled standard are chemically identical, they behave the same way during every step of the procedure. youtube.com Any sample loss will affect both compounds equally, leaving their ratio unchanged. By knowing the initial amount of the spike added and measuring the final isotope ratio, the original concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for procedural losses and matrix interferences. wikipedia.orgrsc.org
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
While LC-MS/MS is often the preferred method for bioanalysis due to its sensitivity, High-Performance Liquid Chromatography (HPLC) with other detectors, such as ultraviolet (UV) or fluorescence detectors, can also be employed, particularly for the analysis of bulk drug substances or pharmaceutical formulations. tandfonline.comwjpsonline.com
These methods typically utilize a reversed-phase C18 column for separation. wjpsonline.comajprd.com The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol, run in either an isocratic or gradient mode. tandfonline.comwjpsonline.com A key parameter is the selection of the detection wavelength; for selegiline and its metabolites, wavelengths around 205-206 nm are often used for UV detection. tandfonline.comwjpsonline.com While less sensitive than MS detection, HPLC-UV methods can be robust, cost-effective, and suitable for applications where high analyte concentrations are expected. researchgate.net
Interactive Table: HPLC-UV Method Parameters for Selegiline Analysis This table provides examples of published HPLC-UV methods for the parent compound, Selegiline.
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Column | C18 | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | tandfonline.comajprd.com |
| Mobile Phase | Phosphate buffer 0.1 M (pH 6.5)-acetonitrile (70:30 v/v) | Acetonitrile:Potassium di-hydrogen phosphate buffer (pH 4.0) (30:70 v/v) | tandfonline.comajprd.com |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | tandfonline.comajprd.com |
| Detection Wavelength | 205 nm | 205 nm | tandfonline.comajprd.com |
| Linearity Range | 10 - 100 ng/mL | Not specified for plasma | tandfonline.com |
| Limit of Quantitation (LOQ) | 10 ng/mL | Not specified for plasma | tandfonline.com |
Chromatographic Resolution and Stereoisomeric Purity Assessment
The analytical evaluation of R-(-)-N-Demethyl Deprenyl-d5, a deuterated stable isotope of the primary active metabolite of R-(-)-Deprenyl (Selegiline), necessitates advanced chromatographic techniques to ensure both chemical and stereoisomeric purity. As a stable isotope-labeled compound, its primary application is as an internal standard in quantitative mass spectrometry-based assays. For this purpose, its purity is paramount. The chromatographic behavior of R-(-)-N-Demethyl Deprenyl-d5 is virtually identical to its non-deuterated analog, R-(-)-N-Demethyl Deprenyl (also known as N-desmethylselegiline). Therefore, methodologies developed for the resolution and chiral assessment of N-desmethylselegiline are directly applicable.
Assessment focuses on two key areas: the separation of the compound from its parent drug and other related metabolites (chromatographic resolution), and the quantification of its enantiomeric counterpart, S-(+)-N-Demethyl Deprenyl, to confirm stereoisomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Direct enantiomeric separation via HPLC is a highly effective method for assessing stereoisomeric purity. This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous chiral analysis of selegiline and its metabolites, including desmethylselegiline. frontiersin.org This method allows for the clear separation and quantification of the R-(-) and S-(+) enantiomers.
The use of a macrocyclic glycopeptide-based CSP, such as vancomycin (B549263), is particularly effective. frontiersin.org The separation mechanism involves multiple non-covalent interactions, including hydrogen bonding, π-π interactions, and inclusion complexation, which create the stereospecific recognition necessary to resolve the enantiomers. sigmaaldrich.com
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Column | Chirobiotic™ V2 (based on vancomycin CSP), 2.1 x 250 mm, 5 µm |
| Mobile Phase | Methanol containing 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium (B1175870) hydroxide |
| Flow Rate | Isocratic |
| Detection | Positive Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |
| Application | Direct separation and quantification of R- and S-enantiomers of N-desmethylselegiline. frontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS) following Chiral Derivatization
An alternative, indirect approach for assessing stereoisomeric purity involves gas chromatography. Since enantiomers exhibit identical chromatographic behavior on standard achiral columns, a preliminary derivatization step is required. The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have distinct physical properties and can be separated on a conventional achiral GC column. faa.govdiva-portal.org
For the analysis of N-demethyl deprenyl and related metabolites, (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) is a commonly used chiral derivatizing agent. faa.govsemanticscholar.orgnih.govbts.gov The reaction produces diastereomeric amides that are thermally stable and volatile, making them suitable for GC-MS analysis. This method allows for the differentiation and quantification of the R-(-)-enantiomers originating from selegiline metabolism from any potential S-(+)-enantiomers. semanticscholar.orgnih.gov The subsequent analysis by mass spectrometry provides sensitive and specific detection, confirming the identity of each separated diastereomer. faa.gov
| Step | Parameter | Details |
| 1. Derivatization | Chiral Reagent | (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) faa.govsemanticscholar.org |
| Reaction | Forms diastereomeric derivatives of the R- and S-enantiomers. faa.gov | |
| 2. Analysis | Technique | Gas Chromatography-Mass Spectrometry (GC-MS) faa.gov |
| Column | Achiral capillary column (e.g., crosslinked 5% phenyl methyl silicone). faa.gov | |
| Carrier Gas | Helium faa.gov | |
| Detection | Mass Spectrometry (MS) faa.gov | |
| Application | Separation and quantification of diastereomers to determine enantiomeric purity. faa.govsemanticscholar.orgnih.gov |
Future Research Directions and Translational Opportunities
Elucidating Undiscovered Mechanistic Pathways of N-Demethyl Deprenyl (B1670267)
The primary mechanism of action for R-(-)-N-Demethyl Deprenyl is the selective and irreversible inhibition of MAO-B, an enzyme that metabolizes dopaminergic neurotransmitters. wikipedia.org However, preclinical evidence suggests that the neuroprotective effects of selegiline (B1681611) and its metabolites may extend beyond this singular pathway. nih.govnih.gov In fact, studies have shown that desmethylselegiline can protect dopamine (B1211576) neurons from excitotoxic damage, with some research suggesting its efficacy may be greater than that of the parent compound, selegiline. nih.gov
Future research must aim to unravel these non-canonical pathways. The parent compound, selegiline, has demonstrated anti-apoptotic properties at concentrations far too low to inhibit MAO-B, hinting at alternative molecular targets. nih.govpoison.org A crucial area of investigation is whether R-(-)-N-Demethyl Deprenyl shares these characteristics and through what mechanisms. Research should focus on its potential influence on:
Neuroinflammation: Investigating its effects on microglial activation and the production of inflammatory cytokines.
Mitochondrial Function: Assessing its role in preserving mitochondrial integrity and reducing oxidative stress, which are key factors in neurodegenerative processes.
Neurotrophic Factor Expression: Exploring its ability to stimulate the synthesis of neuroprotective proteins, such as glial cell line-derived neurotrophic factor (GDNF). nih.gov
Anti-Apoptotic Signaling: Identifying interactions with cellular cascades that regulate programmed cell death.
The use of the stable isotope-labeled R-(-)-N-Demethyl Deprenyl-d5 will be instrumental in these studies, allowing for precise tracing of the compound and its metabolic fate within complex biological systems, thereby helping to isolate and identify these undiscovered pathways.
Development of Novel Preclinical Models for Pharmacological Characterization
The translation of neuropharmacological research into clinical applications is often hindered by the limitations of traditional preclinical models. aginganddisease.org While neurotoxin-based (e.g., MPTP, 6-OHDA) and genetic rodent models have been invaluable, they often fail to replicate the slow, progressive nature and full pathological complexity of human neurodegenerative diseases like Parkinson's disease. lu.senih.gov
To fully characterize the pharmacological profile of R-(-)-N-Demethyl Deprenyl-d5, the development and utilization of more advanced, human-relevant models are imperative. These next-generation platforms offer the potential for more accurate predictions of efficacy and mechanism.
| Model Type | Key Features & Advantages | Potential Research Application for N-Demethyl Deprenyl-d5 |
| Human iPSC-Derived Organoids | Three-dimensional cultures that mimic midbrain architecture and contain human dopaminergic neurons; allows for modeling of human-specific disease aspects. johnshopkins.edu | Assess neuroprotective effects and pathway engagement in a human genetic context; screen for patient-specific responses. |
| Optogenetic Disease Models | Utilizes light to induce protein aggregation (e.g., α-synuclein) in iPSC-derived neurons, offering precise temporal control over pathology onset. johnshopkins.edu | Investigate the compound's ability to prevent or reverse induced proteinopathy and subsequent neuronal toxicity. |
| Inducible Transgenic Models | Astrocyte-specific overexpression of MAO-B in mice to model the glial pathology observed in neurodegeneration and aging. nih.gov | Characterize the compound's efficacy in a model with heightened MAO-B activity, reflecting a specific aspect of the diseased state. |
| Viral Vector NHP Models | Use of viral vectors to express human α-synuclein in non-human primates (NHPs), creating a model with more human-like pathology and complex behavioral deficits. nih.gov | Evaluate effects on motor and non-motor symptoms in a higher-order animal model, providing critical data for clinical translation. |
These advanced models will provide a more nuanced understanding of the compound's therapeutic potential and its interactions with complex disease pathologies.
Integration of Omics Technologies in Metabolite Research
To gain a holistic understanding of the biological impact of R-(-)-N-Demethyl Deprenyl-d5, future research must integrate multi-omics technologies. nih.gov These high-throughput methods can simultaneously measure thousands of molecular changes, providing an unbiased, system-wide view of the compound's effects. mdpi.com
Proteomics: The large-scale study of proteins can identify novel drug targets and biomarkers of disease progression and therapeutic response. nih.govnih.gov Applying proteomics to preclinical models treated with R-(-)-N-Demethyl Deprenyl-d5 could reveal changes in protein expression related to neuroprotection, synaptic plasticity, or metabolic pathways. frontiersin.orgfrontiersin.org
Metabolomics: This technology directly assesses the downstream effects of the compound by quantifying endogenous small-molecule metabolites. elsevierpure.com It can create a detailed map of the metabolic pathways modulated by MAO-B inhibition and other potential mechanisms.
Transcriptomics: Analyzing gene expression changes will provide insight into the upstream regulatory networks affected by the compound.
Multi-Omics Integration: The true power lies in combining these datasets. asm.org For instance, correlating transcriptomic and metabolomic data can link specific genes to metabolic shifts, thereby elucidating the complete mechanism of action from gene regulation to functional output. mdpi.com The deuterated label on R-(-)-N-Demethyl Deprenyl-d5 is a significant advantage in these studies, enabling its clear distinction and quantification amidst a complex background of endogenous molecules.
Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Studies
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, providing atomic-level insights into drug-target interactions. mdpi.com For R-(-)-N-Demethyl Deprenyl-d5, these methods can accelerate the exploration of its therapeutic potential and guide the design of next-generation analogs.
Future computational studies should focus on:
Molecular Docking: Simulating the precise binding mode of R-(-)-N-Demethyl Deprenyl within the active site of the MAO-B enzyme. The MAO-B active site contains a hydrophobic cavity defined by key residues like Tyr398 and Tyr435, which are crucial for inhibitor binding. nih.govresearchgate.net Modeling can clarify how the N-demethyl structure interacts with these residues compared to its parent compound.
Structure-Activity Relationship (SAR) Analysis: Virtually modifying the structure of N-Demethyl Deprenyl and predicting the impact on MAO-B inhibition and selectivity. rsc.orgfrontiersin.org This can identify key chemical features essential for its activity and guide the synthesis of novel, potentially more potent or selective inhibitors. rsc.org
Off-Target Screening: Using computational models of other enzymes and receptors to perform virtual screening. This could identify potential secondary targets responsible for the compound's pleiotropic effects, such as anti-apoptotic or anti-inflammatory actions.
Quantum Mechanics Simulations: Modeling the enzymatic reaction to understand the mechanism of irreversible inhibition and to predict the quantum mechanical effects of deuteration on binding affinity and reaction kinetics.
| Computational Technique | Application for N-Demethyl Deprenyl Research |
| Molecular Docking | Predict binding pose and affinity at the MAO-B active site. |
| Molecular Dynamics | Simulate the stability of the drug-target complex over time. |
| QSAR | Build models that correlate chemical structure with inhibitory activity. |
| Virtual Screening | Identify potential off-target interactions that may explain undiscovered mechanisms. |
Exploration of Deuterated Analogs in Targeted Drug Delivery Research (Preclinical)
The strategic replacement of hydrogen with deuterium (B1214612) is a key strategy in modern medicinal chemistry to enhance a drug's metabolic profile. uspto.govwikipedia.org The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. researchgate.net If the cleavage of a C-H bond is a rate-limiting step in a molecule's metabolism, substituting it with a C-D bond can slow this process down, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.govwikipedia.org This can result in a longer biological half-life, increased systemic exposure, and a reduction in the formation of specific metabolites. nih.govresearchgate.netnih.gov
The "-d5" designation of R-(-)-N-Demethyl Deprenyl-d5 indicates that five hydrogen atoms have been replaced by deuterium. A critical avenue for future preclinical research is to leverage this deuteration for therapeutic benefit. Key research questions include:
Metabolic Stability: Determining how the specific deuteration pattern of R-(-)-N-Demethyl Deprenyl-d5 affects its breakdown by metabolic enzymes, particularly cytochrome P450s.
Pharmacokinetic Enhancement: Investigating whether the increased metabolic stability translates to improved brain penetration and a longer residence time at its target sites within the central nervous system.
Targeted Delivery Systems: Exploring the use of this more stable analog as a payload for brain-targeted drug delivery systems. A metabolically robust molecule is a better candidate for conjugation to nanoparticles or other vectors designed to cross the blood-brain barrier, as it is more likely to reach its target intact.
Optimizing Deuteration: Synthesizing and testing different isotopologues of N-Demethyl Deprenyl to identify the optimal pattern of deuteration that confers the most desirable pharmacokinetic and pharmacodynamic properties. Understanding which "soft spots" in the molecule are most vulnerable to metabolism is key to this effort. clearsynthdiscovery.comyoutube.com
By systematically studying these aspects, researchers can determine if the deuteration of R-(-)-N-Demethyl Deprenyl can transform it from a laboratory tool into a viable therapeutic candidate with superior drug-like properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
